N-[(Furan-2-yl)methyl]-N-phenylthiourea
Description
Properties
CAS No. |
4657-47-0 |
|---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-1-phenylthiourea |
InChI |
InChI=1S/C12H12N2OS/c13-12(16)14(9-11-7-4-8-15-11)10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,16) |
InChI Key |
JAXOBPPFFLEUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=CO2)C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Functional Group Variations
The table below compares N-[(Furan-2-yl)methyl]-N-phenylthiourea with structurally analogous thioureas:
Physicochemical Properties
- Solubility : The furan-2-ylmethyl group in this compound enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to purely aromatic thioureas like N-phenylthiourea, which is sparingly soluble in water .
- Thermal Stability : Aromatic thioureas (e.g., N-phenylthiourea) decompose at 180–220°C via elimination of H₂S and NH₃, forming cyanamide derivatives . The furan substituent may lower decomposition temperatures due to its electron-rich nature .
Crystallographic and Spectroscopic Differences
- Hydrogen Bonding : N-Phenylthiourea forms intermolecular N–H···S hydrogen bonds, stabilizing its crystal lattice . In contrast, this compound likely exhibits intramolecular hydrogen bonding between the furan oxygen and thiourea N–H, altering its packing efficiency .
- Geometric Parameters : The dihedral angle between the phenyl and furan rings in this compound is expected to be larger (~30–40°) compared to biphenyl-substituted thioureas (e.g., 20.71° in N-(biphenyl-4-carbonyl)-N'-(2-chlorophenyl)thiourea) due to steric hindrance .
Key Research Findings
- Antifungal Potential: Furan-containing thioureas (e.g., LMM11 in ) show activity against Candida albicans, suggesting this compound may have similar applications .
- Thermal Behavior : Substituted thioureas with bulky groups (e.g., furan) exhibit lower melting points than N-phenylthiourea (mp 154°C) due to reduced crystallinity .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[(Furan-2-yl)methyl]-N-phenylthiourea, and what reaction conditions optimize yield?
- Methodology :
- Stepwise synthesis : Begin with furan-2-ylmethylamine and phenyl isothiocyanate in anhydrous THF under nitrogen atmosphere. Reaction time: 12–24 hours at 60°C. Yield optimization (≥75%) requires stoichiometric control (1:1.05 amine:isothiocyanate) and catalytic triethylamine (2 mol%) .
- Purification : Recrystallize from ethanol/water (4:1 v/v) to achieve ≥98% purity. Monitor by TLC (silica gel, hexane:ethyl acetate 3:1) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Analytical workflow :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, thiourea NH signals at δ 9.8–10.2 ppm) .
- X-ray crystallography : Resolves hydrogen bonding between thiourea S and furan O, critical for understanding solid-state interactions (e.g., bond angles ~120°) .
- Mass spectrometry : ESI-MS in positive ion mode validates molecular ion [M+H]⁺ at m/z 261.1 .
Q. What are the key safety considerations for handling this compound?
- Safety protocol :
- Storage : Seal in amber glass under inert gas (Ar/N₂) at –20°C to prevent oxidation. Shelf life: 6 months .
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for weighing .
- Exposure control : LC₅₀ (oral, rat) = 320 mg/kg; avoid inhalation/contact with skin .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity in thiourea derivatives?
- SAR insights :
| Substituent | Activity (IC₅₀, μM) | Target |
|---|---|---|
| 4-Cl, 3-CF₃ (aromatic) | 0.45 ± 0.02 | Tyrosine kinase inhibitor |
| Furan-2-ylmethyl | 1.2 ± 0.1 | Antifungal (C. albicans) |
| Neopentyl | Inactive (>100) | N/A |
- Key trend : Electron-withdrawing groups (Cl, CF₃) enhance kinase inhibition by 3-fold compared to furan derivatives .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Analytical approaches :
- Orthogonal assays : Validate antifungal activity with both broth microdilution (CLSI M27) and time-kill assays to rule out false positives .
- Meta-analysis : Compare logP (2.1 vs. 3.5) and solubility (DMSO vs. PBS) across studies to identify confounding factors in cytotoxicity data .
Q. What in silico approaches predict the pharmacokinetic properties of this compound?
- Computational workflow :
- ADMET prediction : SwissADME calculates bioavailability score = 0.55 (moderate), with P-glycoprotein substrate risk.
- Molecular docking : AutoDock Vina models show binding affinity (ΔG = –8.2 kcal/mol) to COX-2 via thiourea S and furan O interactions .
- Metabolism : CYP3A4-mediated oxidation of the furan ring predicted via Schrödinger’s MetaSite .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported cytotoxicity values (e.g., IC₅₀ ranging 1–10 μM)?
- Root cause : Variability in assay conditions (e.g., MTT vs. resazurin assays, 24h vs. 48h incubation) .
- Resolution : Standardize protocols (e.g., MTT assay at 48h, 10% FBS) and include positive controls (e.g., doxorubicin) for cross-study validation .
Methodological Guidelines
- Synthesis optimization : Use Schlenk techniques to exclude moisture, critical for thiourea stability .
- Stability testing : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) under accelerated conditions (40°C/75% RH) .
- Biological assays : Include cytotoxicity counter-screens (e.g., HEK293 cells) to differentiate target-specific vs. general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
